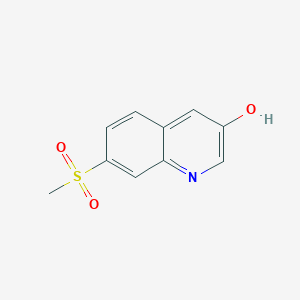

7-(Methylsulfonyl)quinolin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

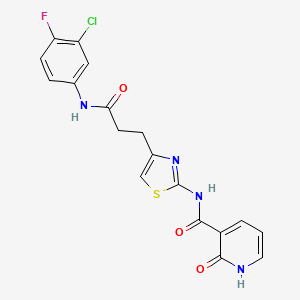

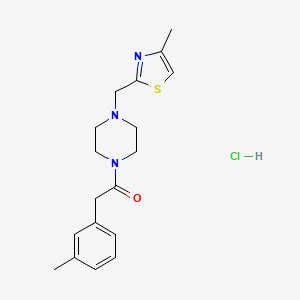

7-(Methylsulfonyl)quinolin-3-ol is a chemical compound with the molecular formula C10H9NO3S . It has a molecular weight of 223.25 . The compound is typically stored in a dark place at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9NO3S/c1-15(13,14)9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility are not available .Aplicaciones Científicas De Investigación

Synthesis and Chemical Transformations

Research has focused on the synthesis and chemical transformations of quinoline derivatives, including those modified with methylsulfonyl groups. For instance, studies have described the synthesis of quinoline analogs through reactions that alter the substituents at the quinoline nucleus, leading to variations in their activity against microorganisms (Kurasawa et al., 2007). Such synthetic strategies are pivotal for developing new compounds with potential biological applications.

Biological Applications and Molecular Interactions

Some quinoline derivatives have been investigated for their biological activities. For example, Schiff bases derived from hydroxyquinoline show potential as tautomeric bistable switches due to their spectral properties and the ability to undergo intramolecular rotations, which could be exploited in molecular electronics (Georgiev et al., 2021).

Moreover, novel antiangiogenic tyrosine kinase inhibitors incorporating the methylsulfonyl moiety have been synthesized, showcasing the utility of such modifications in enhancing the therapeutic potential of compounds (Payack et al., 2005).

Antiviral and Anticancer Activity

Quinoline derivatives have also been evaluated for their antiviral and anticancer activities. Certain 7-methoxy-3-heterocyclic quinolin-6-ols have demonstrated significant potency against the hepatitis B virus (HBV), highlighting the role of structural modifications in enhancing antiviral efficacy (Liu et al., 2015). This suggests that methylsulfonylquinoline derivatives could be explored further for their therapeutic potential against various viral infections.

Additionally, the design and synthesis of quinoline derivatives as selective COX-2 inhibitors and in-vitro anti-breast cancer agents indicate the versatility of these compounds in medicinal chemistry, where modifications like the introduction of a methylsulfonyl group could lead to significant biological activities (Ghodsi et al., 2016).

Antimicrobial and Anticorrosive Properties

Quinoline derivatives have shown promise as antimicrobial agents targeting both intra- and extracellular pathogens (Enquist et al., 2012), and as anticorrosion agents for metals in acidic environments (Douche et al., 2020). These findings underscore the chemical versatility and applicability of methylsulfonylquinoline derivatives in diverse scientific fields.

Safety and Hazards

The compound is associated with several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

Direcciones Futuras

While specific future directions for 7-(Methylsulfonyl)quinolin-3-ol are not available, quinoline and its derivatives continue to be a focus of research due to their versatile applications in medicinal and synthetic organic chemistry . There is an ongoing effort to develop greener and more sustainable chemical processes for the synthesis of these compounds .

Propiedades

IUPAC Name |

7-methylsulfonylquinolin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3S/c1-15(13,14)9-3-2-7-4-8(12)6-11-10(7)5-9/h2-6,12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTKPZZZHFNHZPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=NC=C(C=C2C=C1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-butyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2797141.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/no-structure.png)

![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2797154.png)

![1-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2797157.png)

![3-[(4-Nitrobenzoyl)amino]benzoic acid](/img/structure/B2797159.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2797161.png)